molecular formula C11H10BrFO2 B8171496 (E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate

(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate

Cat. No.: B8171496
M. Wt: 273.10 g/mol
InChI Key: ZUYKXESFBDVVFE-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, and an ethyl ester group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The general synthetic route can be described as follows:

    Starting Materials: 2-bromo-3-fluorobenzene and ethyl acrylate.

    Catalyst: Palladium(II) acetate.

    Ligand: Triphenylphosphine.

    Base: Triethylamine.

    Solvent: N,N-Dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: 3-(2-fluoro-3-methoxyphenyl)acrylate.

    Reduction: 3-(2-bromo-3-fluorophenyl)propanol.

    Oxidation: 3-(2-bromo-3-fluorophenyl)quinone.

Scientific Research Applications

(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromo and fluoro substituents, which can participate in various biochemical interactions. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: An ester with similar reactivity due to the presence of bromo and fluoro substituents.

    2-Bromo-5-(trifluoromethyl)pyridine: A compound with a bromo and trifluoromethyl group on a pyridine ring.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a bromo and fluoro substituent on a benzenesulfonamide structure.

Uniqueness

(E)-Ethyl 3-(2-bromo-3-fluorophenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (E)-3-(2-bromo-3-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(13)11(8)12/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKXESFBDVVFE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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